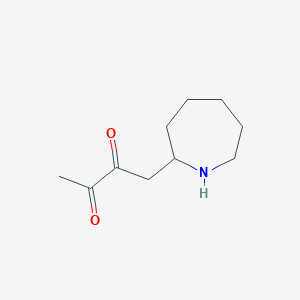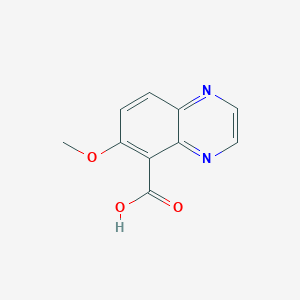
6-Methoxyquinoxaline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyquinoxaline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, which is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 5th position makes this compound unique and valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxaline-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the reaction of o-phenylenediamine with dimethoxymethane in the presence of an acid catalyst to form the quinoxaline core. Subsequent oxidation and carboxylation steps introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxyquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-5-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
- Oxidation products include quinoxaline-5-carboxylic acid derivatives.
- Reduction products include dihydroquinoxaline derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxyquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxyquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, thereby modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
- 6-Methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-5-carboxylic acid
- Quinoxaline-5-carboxylic acid
Comparison: 6-Methoxyquinoxaline-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in drug design and material science.
Propiedades
Número CAS |
1499155-64-4 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
6-methoxyquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-3-2-6-9(8(7)10(13)14)12-5-4-11-6/h2-5H,1H3,(H,13,14) |
Clave InChI |
ZXOYHGIOJVKOCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NC=CN=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


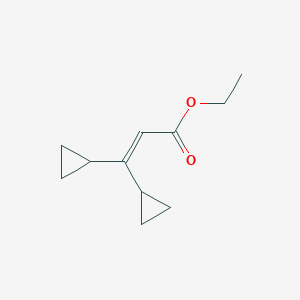

![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
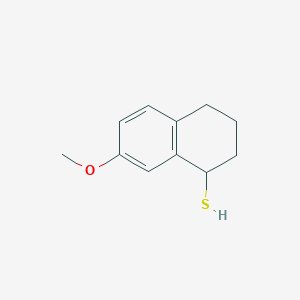
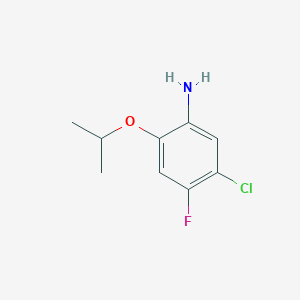
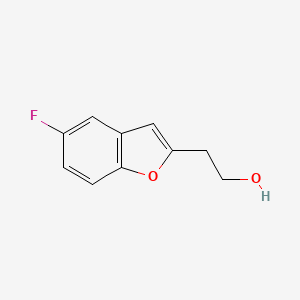
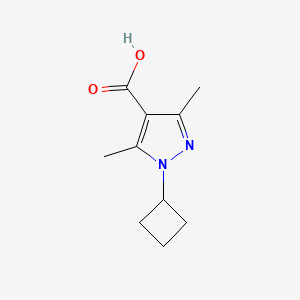
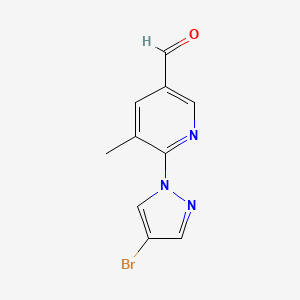
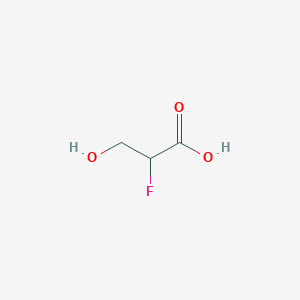
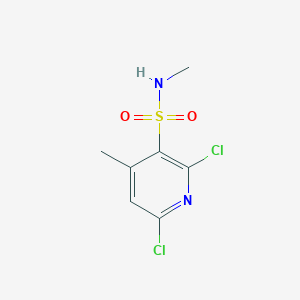
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
